molecular formula C25H23N5O4 B14118052 benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B14118052
M. Wt: 457.5 g/mol
InChI Key: AAKYCMDRGKLQSL-UHFFFAOYSA-N
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Description

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of benzyl and acetate groups. Common reagents used in these reactions include benzyl bromide, dimethylformamide (DMF), and potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining product purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(dimethylamino)-4′-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.

    2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Another photoinitiator with similar applications.

Uniqueness

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate stands out due to its unique imidazole structure and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H23N5O4

Molecular Weight

457.5 g/mol

IUPAC Name

benzyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

InChI

InChI=1S/C25H23N5O4/c1-17-13-29-21-22(26-24(29)28(17)14-18-9-5-3-6-10-18)27(2)25(33)30(23(21)32)15-20(31)34-16-19-11-7-4-8-12-19/h3-13H,14-16H2,1-2H3

InChI Key

AAKYCMDRGKLQSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C

Origin of Product

United States

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